molecular formula C13H18ClNO3 B1421148 Methyl 3-(3-piperidinyloxy)benzoate hydrochloride CAS No. 1185297-89-5

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Cat. No.: B1421148
CAS No.: 1185297-89-5
M. Wt: 271.74 g/mol
InChI Key: ATRARGAVSBJMSN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride can be compared with other similar compounds, such as:

  • Methyl 3-(4-piperidinyloxy)benzoate hydrochloride
  • Methyl 3-(2-piperidinyloxy)benzoate hydrochloride
  • Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride

These compounds share similar structural features but differ in the position of the piperidinyloxy group or the ester group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

methyl 3-piperidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRARGAVSBJMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-89-5
Record name Benzoic acid, 3-(3-piperidinyloxy)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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